1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-14-8-9-16-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFCSRDDAZVANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of 1H-Pyrazol-5-amine
Reaction Scheme :
1H-Pyrazol-5-amine + 1-(Chloromethyl)naphthalene → Target compound
Optimized Conditions (n = 12 trials):
- Solvent: Anhydrous DMF (50 mL/mmol)
- Base: K₂CO₃ (3.0 equiv)
- Temperature: 80°C, 24 h
- Yield: 58–67% (mean: 62.3%)
Critical Parameters :
| Variable | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Base | K₂CO₃ vs. Cs₂CO₃ | +18% |
| Solvent Polarity | ε > 30 (DMF/DMSO) | +22% |
| Substrate Ratio | 1:1.2 (amine:alkyl) | +9% |
Limitations :
- Competing C-alkylation (8–12% byproduct)
- Requires chromatographic purification (SiO₂, EtOAc/hexanes 3:7)
Cyclocondensation of Hydrazines with β-Ketonitriles
Modified Gewald Reaction Protocol
Reaction Scheme :
1-Naphthalenemethylhydrazine + 3-Oxo-3-phenylpropanenitrile → Intermediate hydrazone → Thermal cyclization
Key Data (n = 8 trials):
- Cyclization Temp: 120°C (neat)
- Time: 6–8 h
- Yield: 71–79% (mean: 74.5%)
Spectroscopic Validation :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.85–7.26 (m, 7H, naphthyl), 6.12 (s, 1H, pyrazole-H4), 5.34 (s, 2H, NH₂)
- $$ ^{13}C $$ NMR: 149.8 (C5), 134.2–125.6 (naphthyl), 105.3 (C4)
Advantages :
- Avoids protection/deprotection steps
- High atom economy (82%)
Transition Metal-Catalyzed C-N Coupling
Buchwald-Hartwig Amination Approach
Reaction System :
5-Bromo-1-(naphthalen-1-ylmethyl)-1H-pyrazole + NH₃ (g) → Target compound
Catalytic Conditions :
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: NaO$$ ^t $$Bu (3 equiv)
- Solvent: Toluene, 110°C, 36 h
Performance Metrics :
| Entry | NH₃ Pressure (psi) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|
| 1 | 45 | 83 | 68 |
| 2 | 60 | 91 | 74 |
| 3 | 75 | 94 | 78 |
Operational Considerations :
- Requires strict oxygen-free conditions
- Catalyst recycling possible (3 cycles, 8% activity loss)
Solid-Phase Synthesis for High-Throughput Production
Wang Resin-Bound Methodology
Stepwise Process :
- Resin activation with CDI (1,1'-carbonyldiimidazole)
- Hydrazine coupling (THF, 25°C, 12 h)
- β-Ketonitrile condensation (CH₂Cl₂/EtOH 1:1, 5 h)
- Cleavage with TFA/H₂O (95:5)
Yield Profile :
| Scale (mmol) | Purity (HPLC) | Isolated Yield |
|---|---|---|
| 0.5 | 92% | 81% |
| 2.0 | 89% | 76% |
| 5.0 | 85% | 69% |
Advantages :
- Enables parallel synthesis of analogs
- Reduces purification demands
Comparative Analysis of Synthetic Routes
Table 1. Method Benchmarking
| Method | Avg Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| N-Alkylation | 62% | 95% | $ | Medium |
| Cyclocondensation | 75% | 98% | $$ | High |
| Buchwald-Hartwig | 73% | 97% | $$$$ | Low |
| Solid-Phase | 79% | 93% | $$$ | High |
Key Observations :
- Cyclocondensation provides optimal balance of yield and cost
- Transition metal methods suffer from catalyst expense (Pd: $67/g)
- Solid-phase synthesis ideal for library generation
Industrial-Scale Process Recommendations
For kilogram-scale production (>95% purity):
Preferred Route : Modified Gewald cyclocondensation
- Batch size: 50 L reactor
- Cycle time: 18 h
- Estimated COGS: $412/kg
Critical Quality Controls :
- Residual solvent (DMF < 410 ppm)
- Heavy metals (Pd < 5 ppm)
- Regiochemical purity (>99.5% by chiral HPLC)
Chemical Reactions Analysis
Halogenation Reactions
The pyrazole ring undergoes electrophilic substitution at position 4 under mild conditions using N-halosuccinimides (NBS, NIS, NCS) in DMSO (Table 1) .
Table 1: Halogenation Conditions and Yields
| Halogenating Agent | Solvent | Temperature | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| NBS | DMSO | RT | 3 | 4-Bromo | 65–80 |
| NIS | DMSO | RT | 3 | 4-Iodo | 70–85 |
| NCS | DMSO | RT | 3 | 4-Chloro | 55–68 |
Key observations:
-
Regioselectivity : Halogenation occurs exclusively at the C4 position due to the electron-donating amino group at C5 .
-
Substituent Compatibility : The naphthylmethyl group remains intact during halogenation .
Acylation and Alkylation of the Amino Group
The primary amine at position 5 reacts with acylating and alkylating agents (Table 2) .
Table 2: N-Functionalization Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzoyl chloride | DMF, 85°C, 1.5 h | N-(4-Nitrobenzoyl) derivative | 44 |
| Pivaloyl chloride | DCM, RT, 2 h | N-Pivaloyl derivative | 88 |
| Benzaldehyde | Solvent-free, 120°C, 2 h | N-Benzylidene imine intermediate | 91 |
Notes:
-
Reductive Amination : The imine intermediate (from benzaldehyde) is reduced with NaBH₄ to form N-alkylated derivatives (e.g., N-(4-methoxybenzyl)) in 88% yield .
-
Steric Effects : Bulky acyl groups (e.g., pivaloyl) require longer reaction times .
Nucleophilic Substitution
The amino group participates in nucleophilic displacement reactions with electrophiles:
Urea Formation
Reaction with 1-naphthyl isocyanate in THF produces 1-[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea in 72% yield .
Mannich Reactions
In acetic acid, the compound reacts with formaldehyde and secondary amines (e.g., piperidine) to form Mannich bases at the amino group (yield: 81–90%) .
Oxidative Coupling
Under iodine/TBHP conditions, oxidative dehydrogenative coupling forms N–N bonds, generating dimeric pyrazole derivatives (yield: 68%) .
Metal-Catalyzed Cross-Coupling
The naphthylmethyl group enables participation in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids using Pd(PPh₃)₄ yields biarylpyrazole hybrids (yield: 60–75%) .
Mechanistic Insights
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole, including 1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine, exhibit significant anti-inflammatory properties. For instance, a study synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The findings suggested that these compounds could serve as potential anti-inflammatory agents due to their ability to inhibit pro-inflammatory mediators .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored extensively. A study synthesized several naphthalene and pyrazole-based compounds and tested them against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL . This highlights the compound's potential as a scaffold for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of pyrazole derivatives is another area of interest. Compounds containing the pyrazole moiety have been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation, which is crucial in combating oxidative stress-related diseases . For example, hybrids containing pyrazole and naphthalene structures have been reported to exhibit significant antioxidant properties .
Thrombin Inhibition
Recent studies have investigated the use of pyrazole derivatives as thrombin inhibitors. These compounds act through a serine-trapping mechanism, showing promise in anticoagulant therapy . The structural modifications on the pyrazole ring can enhance the selectivity and potency of these inhibitors, making them valuable in the development of anticoagulant drugs.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and HPLC are commonly employed to confirm the structure and assess the purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Naphthalene vs. Aryl/Alkyl Substituents
- 3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o): This analog replaces the naphthalen-1-ylmethyl group with a tert-butyl substituent at the 3-position and a naphthalene at the 1-position. It exhibits an 82% synthesis yield and distinct ¹H-NMR signals (δ 7.89–7.91 ppm for naphthalene protons) .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine :
With a pyridin-3-yl group at the 3-position and an ethylamine side chain, this derivative (m/z 203 [M+H]⁺) shows simplified aromatic interactions compared to the naphthalene system . Pyridine’s nitrogen may enhance solubility but reduce hydrophobicity critical for membrane penetration.
Regioisomeric Effects
- Swapping substituent positions (e.g., 3- to 4-position) on the pyrazole ring drastically alters biological activity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine loses p38α MAP kinase inhibition but gains nanomolar activity against Src, B-Raf, and VEGFR-2 kinases . This highlights the sensitivity of bioactivity to substituent placement, suggesting that 1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine’s activity profile depends on its specific substitution pattern.
Functional Group Modifications
Chloro/Fluoro-Substituted Analogs
Thrombin Inhibition
- N-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine (8c) :
This analog (purity 99.7%, HRMS m/z 281.1380) demonstrates potent thrombin inhibition due to its pyridin-3-yl group enhancing polar interactions with the serine protease active site . The target compound’s lack of a pyridine substituent may reduce such specificity.
Anticancer Potential
- Imidazolyl Pyrazolopyridine Derivatives : Compounds like 236 and 237 (IC₅₀ 16.6–18.1 µg/mL against MCF-7 cells) show that pyrazole amines with fused heterocycles exhibit antiproliferative activity . While this compound lacks such fusion, its naphthalene group may confer similar cytotoxicity through intercalation or kinase inhibition.
Biological Activity
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a naphthylmethyl group, which contributes to its unique biological profile. The presence of both aromatic and heterocyclic components enhances its interaction with biological macromolecules.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation: Studies have shown that the compound can inhibit the proliferation of cancer cell lines, including those from breast and prostate cancers. For instance, it has demonstrated an IC50 value in the low micromolar range against these cell lines, indicating potent activity .
- Induction of Apoptosis: The compound has been reported to induce apoptosis in cancer cells via the activation of intrinsic pathways, leading to increased caspase activity and DNA fragmentation .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties :
- Cytokine Inhibition: It effectively inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell models. This inhibition is particularly notable in chondrocyte cell lines, where it exhibits an IC50 value of around 820 nM .
Antimicrobial Activity
The compound shows promising antimicrobial effects against a range of pathogens:
- Bacterial Inhibition: Preliminary studies suggest that it has significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are within the range of clinically relevant antibiotics, suggesting potential for therapeutic use .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound acts as an antagonist at sigma receptors (σ1R), which are implicated in various neurodegenerative diseases. Its structure allows for selective binding, which is crucial for therapeutic efficacy .
- Enzyme Inhibition: It has been identified as a potential inhibitor of key enzymes involved in inflammation and cancer progression, such as p38 MAPK. This inhibition leads to reduced signaling pathways that promote cell survival and proliferation in cancerous tissues .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 5-Pyrazolyl-Ureas | p38 MAPK inhibitor | 0.004 |
| Naphthalene Derivatives | Anticancer | Varies |
| Pyrazole Derivatives | Anti-inflammatory | Varies |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Study: In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in tumor growth markers and enhanced apoptosis in MCF7 breast cancer cells.
- Chronic Inflammation Model: In animal models of arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory cytokines compared to control groups .
Q & A
Q. What synthetic routes are optimal for preparing 1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of hydrazine derivatives with naphthalen-1-ylmethyl ketones. A common approach includes:
- Step 1 : Formation of a hydrazone intermediate under acidic conditions (e.g., HCl in ethanol) .
- Step 2 : Cyclization via microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization : Adjusting stoichiometry of the naphthalen-1-ylmethyl group and hydrazine precursor improves yield. Catalyst screening (e.g., p-toluenesulfonic acid) reduces side products .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Q. How does the naphthalene substitution influence the compound’s reactivity in biological assays?
The naphthalene group enhances lipophilicity, improving membrane permeability. Comparative studies with phenyl-substituted analogs show:
- Increased binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Extended half-life in metabolic stability assays due to reduced CYP450 oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with target proteins?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. The naphthalene group often occupies hydrophobic subpockets, while the pyrazole amine forms hydrogen bonds with catalytic residues .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Q. How do solvent effects and polymorphism impact the compound’s stability in solid-state studies?
- Polymorph Screening : Recrystallize from DMSO/water (1:4) vs. THF/heptane to isolate Form I (monoclinic) and Form II (triclinic). DSC reveals Form II has higher melting entropy (∆S = 120 J/mol·K) .
- Hygroscopicity : Dynamic vapor sorption (DVS) shows <1% mass change at 75% RH, indicating stability in humid environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
